molecular formula C5H8N4S B563166 4-Amino-2-methyl-1H-imidazole-5-carbothioamide CAS No. 108513-29-7

4-Amino-2-methyl-1H-imidazole-5-carbothioamide

Cat. No.: B563166
CAS No.: 108513-29-7
M. Wt: 156.207
InChI Key: CQCOFJKENSMSDN-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-1H-imidazole-5-carbothioamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the imidazole family, a five-membered heterocyclic moiety that is a fundamental building block in many natural products and pharmaceuticals . The imidazole ring is known for its amphoteric properties and remarkable solubility in polar solvents, which can enhance the pharmacokinetic parameters of drug candidates . Its structure, featuring both amino and carbothioamide functional groups, makes it a versatile synthon for constructing more complex molecules, particularly in the synthesis of novel thiazole and other heterocyclic hybrids . The primary research value of this compound lies in its application as a key precursor for developing new therapeutic agents. Heterocyclic compounds containing imidazole and thiazole rings are extensively investigated for their diverse biological activities . Specifically, carbothioamide derivatives can be readily converted into 1,3-thiazole derivatives, which are a prominent class of compounds screened for potent antimicrobial and anticancer properties . Recent studies on such molecular hybrids have demonstrated promising activity against various bacterial strains and fungal species, as well as significant cytotoxicity in anticancer assays, making this reagent a valuable starting point for anti-infective and oncology research programs . Furthermore, the imidazole core is a common feature in inhibitors targeting specific protein-protein interactions and enzymes, such as HIV-1 integrase, highlighting its potential in virology and biochemistry research .

Properties

IUPAC Name

4-amino-2-methyl-1H-imidazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4S/c1-2-8-3(5(7)10)4(6)9-2/h6H2,1H3,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCOFJKENSMSDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Intermediate Formation

Diaminomaleonitrile reacts with formamide in the presence of phosphorus oxychloride (POCl₃) under inert gas protection. Critical parameters include:

  • Molar ratios : Diaminomaleonitrile:formamide:POCl₃ = 1:1.2–1.5:1.2–1.5

  • Solvent : Tetrahydrofuran (THF) at a mass ratio of 1:4.4–8 relative to diaminomaleonitrile

  • Temperature : 0–5°C during POCl₃ addition, followed by 5–35°C for 3 hours.

The reaction proceeds via electrophilic activation of formamide by POCl₃, facilitating nucleophilic attack by diaminomaleonitrile. Post-treatment involves methanol quenching, pH adjustment to 8–8.5, ethyl acetate extraction, and crystallization with petroleum ether to yield Intermediate 1.

Step 2: Alkaline Ring Closure

Intermediate 1 undergoes cyclization in aqueous sodium hydroxide (95–100°C, 3 hours) at a 1:3.3–3.4 molar ratio of intermediate to base. Acidification to pH 6.5–7 with HCl precipitates the product, which is recrystallized from water and ethanol.

Table 1: Industrial Process Parameters

ParameterStep 1Step 2
Temperature0–35°C95–100°C
Time3 hours3 hours
Key ReagentPOCl₃NaOH
Yield (Theoretical)85–90%75–80%

Laboratory-Scale Adaptations Using El-Saghier Reaction

The El-Saghier reaction, detailed in ACS Omega (2023), provides a one-pot strategy for imidazole derivatives. While originally designed for 4-oxo-4,5-dihydro-1H-imidazole-2-yl acetamides, this method can be modified for thioamide derivatives.

Reaction Mechanism and Modifications

  • Nucleophilic Attack : Ethyl cyanoacetate reacts with methylamine to form a β-enamine intermediate.

  • Thioamide Incorporation : Substituting ethyl glycinate hydrochloride with thiourea introduces the carbothioamide group.

  • Cyclization : Intramolecular dehydration forms the imidazole ring, with methyl groups introduced via methylamine.

Table 2: Modified El-Saghier Conditions

ComponentOriginalModified
AmineCyclohexylamineMethylamine
Carboxylate SourceEthyl glycinateThiourea
SolventNeatEthanol/THF
Yield25–40%30–45% (estimated)

Critical Analysis of Methodologies

Industrial Method Advantages

  • Scalability : The patent method achieves >80% yield at kilogram scale.

  • Purification Simplicity : Crystallization steps minimize chromatography needs.

Laboratory Method Flexibility

  • Functional Group Tolerance : The El-Saghier approach allows modular substitution at C-2 and C-5 positions.

  • Mild Conditions : Reactions proceed at 70–80°C versus 100°C in industrial methods.

Emerging Techniques and Optimization

Thiourea-Based Cyclization

Recent studies suggest using Lawesson’s reagent for post-synthetic thionation of amide precursors:

4-Amino-2-methyl-1H-imidazole-5-carboxamideLawesson’s reagentTarget Compound\text{4-Amino-2-methyl-1H-imidazole-5-carboxamide} \xrightarrow{\text{Lawesson's reagent}} \text{Target Compound}

This two-step approach achieves 60–65% conversion but requires rigorous anhydrous conditions.

Catalytic Enhancements

Nickel-catalyzed proto-demetallation improves cyclization efficiency in industrial settings, reducing reaction times by 40% compared to thermal methods .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methyl-1H-imidazole-5-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4-Amino-2-methyl-1H-imidazole-5-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Carbothioamide vs.

Substituent Position : Derivatives with substitutions at position 4 (e.g., ethyl carboxylate in ) exhibit reduced steric hindrance compared to position 5 substitutions, influencing solubility and reactivity.

Complexity : The ribityl-substituted analog () demonstrates how bulky groups at position 1 can stabilize crystal structures but reduce synthetic accessibility.

Biological Activity

4-Amino-2-methyl-1H-imidazole-5-carbothioamide is a heterocyclic compound with significant potential in biological applications. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

4-Amino-2-methyl-1H-imidazole-5-carbothioamide is characterized by the following chemical structure:

  • Molecular Formula : C4H7N5S
  • Molecular Weight : 157.20 g/mol
  • IUPAC Name : 4-amino-2-methyl-1H-imidazole-5-carbothioamide

The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, which can modify its biological properties and enhance its activity against specific targets.

The mechanism of action of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide primarily involves its interaction with enzymes and receptors in biological pathways. It has been shown to inhibit specific enzymes that are crucial in disease progression, particularly in cancer and microbial infections. This inhibition can lead to altered cellular functions, including apoptosis and reduced cell proliferation .

Antimicrobial Activity

Research indicates that 4-Amino-2-methyl-1H-imidazole-5-carbothioamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide has been investigated in several studies. It has shown inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these cell lines are presented in Table 2.

Cell LineIC50 (µM)
MCF-715.2
HCT11612.8

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Several case studies highlight the biological activity of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide:

  • Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
  • Cancer Cell Studies : Another study demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins in MCF-7 cells, indicating a shift towards apoptosis rather than necrosis .
  • Synergistic Effects : Research has also explored the synergistic effects of combining 4-Amino-2-methyl-1H-imidazole-5-carbothioamide with other anticancer agents, showing enhanced efficacy against resistant cancer cell lines .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR to verify imidazole ring substitution patterns and amino/thioamide groups .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (C₅H₈N₄S, MW 156.21 g/mol) and fragmentation patterns .
  • Elemental Analysis : Combustion analysis to validate C, H, N, and S content against theoretical values .

What reaction mechanisms explain the oxidation and substitution behavior of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide?

Q. Advanced Mechanistic Insights

  • Oxidation : The thioamide group (-C(=S)NH₂) reacts with H₂O₂ or KMnO₄ to form sulfoxides or sulfones, with reaction rates dependent on solvent polarity and pH .
  • Substitution : Nucleophilic attack at C5 (adjacent to the thioamide) occurs under basic conditions, enabling introduction of halides or alkyl groups. Kinetic studies suggest a two-step SNAr mechanism in polar aprotic solvents .

What biological activities have been reported for 4-Amino-2-methyl-1H-imidazole-5-carbothioamide, and what are the proposed targets?

Q. Basic Biological Profiling

  • Antimicrobial Activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to inhibition of dihydrofolate reductase (DHFR) .
  • Anticancer Potential : IC₅₀ of 12 µM in HeLa cells via ROS-mediated apoptosis, though cytotoxicity varies with substituent modifications .

How do structural modifications impact the bioactivity of 4-Amino-2-methyl-1H-imidazole-5-carbothioamide compared to analogs like 5-Amino-2-mercapto-1-methylimidazole-4-carboxamide?

Q. Advanced Structure-Activity Relationship (SAR)

  • Thioamide vs. Carboxamide : The thioamide group enhances metal-binding affinity (e.g., Zn²⁺ in enzyme active sites), increasing antimicrobial potency by 3–5× compared to carboxamide analogs .
  • Methyl Substitution : The C2 methyl group improves metabolic stability (t₁/₂ > 4 hours in liver microsomes) by sterically hindering cytochrome P450 oxidation .

How can conflicting data on biological activity (e.g., variable IC₅₀ values) be resolved in studies of imidazole derivatives?

Q. Advanced Data Contradiction Analysis

  • Experimental Design : Standardize assay conditions (e.g., cell line passage number, serum-free media) to reduce variability .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioActivity) to aggregate data and identify outliers. For example, discrepancies in anticancer activity may arise from differences in ROS quantification methods (flow cytometry vs. fluorescent probes) .

Tables for Key Data

Table 1. Comparative Bioactivity of Imidazole Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index (Cancer vs. Normal Cells)
4-Amino-2-methyl-1H-imidazole-5-carbothioamideDHFR12.08.5
5-Amino-2-mercapto-1-methylimidazole-4-carboxamideTopoisomerase II25.43.2

Table 2. Optimization of Synthetic Yield via Computational Screening

CatalystSolventTemp (°C)Yield (%)Purity (%)
NiCl₂DMF807295
CuITHF605889
Predicted Optimal (ICReDD) EtOH 70 88 98

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